Clefma

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

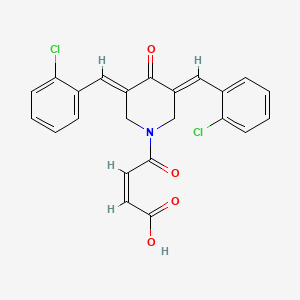

Clefma, also known as 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, is a synthetic analog of curcumin. It has garnered significant attention due to its potent anti-inflammatory and anticancer properties. This compound has been shown to induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clefma is synthesized through a multi-step process involving the condensation of 2-chlorobenzaldehyde with piperidone derivatives. The key steps include:

Condensation Reaction: 2-chlorobenzaldehyde reacts with piperidone in the presence of a base to form the intermediate compound.

Oxidation: The intermediate undergoes oxidation to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. High-performance liquid chromatography (HPLC) is often employed to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Clefma undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Oral Squamous Carcinoma

Research indicates that CLEFMA significantly reduces cell viability in oral squamous carcinoma (OSCC) cells. Studies have shown:

- Cell Viability Reduction : this compound treatment resulted in decreased colony formation and increased apoptotic cell distribution in OSCC cells such as HSC-3 and SCC-9 .

- In Vivo Studies : In animal models, this compound administration suppressed tumor growth in xenograft models derived from SCC-9 cells, demonstrating its potential as an anti-cancer agent .

Cervical Cancer

This compound has also been studied for its effects on cervical cancer cells (HeLa and SiHa):

- Cell Death Induction : The compound reduced cell viability significantly at concentrations above 10 μM, with a marked increase in apoptotic markers .

- Pathway Activation : The study highlighted that this compound's action involves the upregulation of cleaved caspase-3 and the phosphorylation of MAPK proteins, indicating a robust apoptotic response .

Lung Cancer

In lung cancer models, this compound demonstrated cytotoxic effects:

- ROS Production : It was found to increase reactive oxygen species (ROS) production, leading to enhanced cell death in lung cancer cell lines such as A549 .

- Combination Therapy Potential : When combined with cisplatin, this compound showed synergistic effects, enhancing the overall cytotoxicity against lung cancer cells .

Data Table: Summary of Findings

Case Study 1: Oral Squamous Carcinoma

In a controlled study involving SCC-9 cells treated with varying concentrations of this compound, significant increases in apoptotic markers were observed. Flow cytometry analysis revealed a higher percentage of cells undergoing apoptosis post-treatment compared to controls.

Case Study 2: Cervical Cancer

A study on HeLa cells demonstrated that treatment with this compound led to a concentration-dependent decrease in cell viability. The use of specific inhibitors for ERK1/2 and p38 pathways confirmed their role in mediating the apoptotic effects induced by this compound.

Mechanism of Action

Comparison with Similar Compounds

Clefma is compared with other curcumin analogs, such as EF24 and 3,5-bis(benzylidene)-4-piperidones. These compounds share similar structural features but differ in their biological activities and mechanisms of action .

EF24: Another curcumin analog with potent anticancer properties. It induces apoptosis through different signaling pathways compared to this compound.

3,5-bis(benzylidene)-4-piperidones: These compounds have been studied for their anti-proliferative and anti-inflammatory properties.

Conclusion

This compound is a promising synthetic curcumin analog with significant potential in cancer therapy. Its ability to induce apoptosis through multiple pathways and its wide range of scientific research applications make it a valuable compound for further investigation.

Biological Activity

Clefma, a compound of growing interest in cancer research, exhibits significant biological activity, particularly in inducing apoptosis in various cancer cell lines. This article synthesizes findings from multiple studies to present a comprehensive overview of this compound's mechanisms of action, efficacy in different cancer types, and the underlying biochemical pathways involved.

This compound has been shown to activate both the extrinsic and intrinsic apoptotic pathways in cancer cells. The following sections detail the specific mechanisms through which this compound exerts its effects.

Apoptosis Induction

- Caspase Activation : this compound treatment leads to the activation of caspases, particularly caspase-3, which is crucial for the execution phase of apoptosis. Studies demonstrate that this compound increases the expression of cleaved caspase-3 in osteosarcoma cells (U2OS and HOS) and oral squamous carcinoma cells (OSCC) .

- MAPK Pathway Activation : The compound activates mitogen-activated protein kinases (MAPK), specifically JNK and p38 pathways. These pathways are essential for mediating cellular responses to stress and are implicated in apoptosis .

- Cell Cycle Arrest : this compound treatment results in an increase in the sub-G1 phase population, indicating cell cycle arrest and subsequent apoptosis .

Efficacy Across Cancer Types

This compound has demonstrated efficacy against various cancer types, including:

- Oral Squamous Carcinoma : In vitro studies show that this compound significantly decreases cell viability and induces apoptosis in OSCC cell lines (HSC-3 and SCC-9). It also enhances the effects of other chemotherapeutic agents like paclitaxel .

- Osteosarcoma : Research indicates that this compound effectively reduces cell viability in human osteosarcoma cell lines (U2OS and HOS), with dose-dependent effects observed .

Study 1: Oral Squamous Carcinoma

In a study examining the effects of this compound on OSCC, researchers treated HSC-3 and SCC-9 cells with varying concentrations of this compound. Results showed:

- Decline in Cell Viability : A significant reduction in viable cells was observed at concentrations above 4 μM.

- Increased Apoptotic Cell Distribution : Flow cytometry analysis indicated a higher percentage of apoptotic cells post-treatment compared to control groups .

Study 2: Osteosarcoma Cells

A similar investigation into U2OS cells revealed:

- Caspase Cascade Activation : Treatment with this compound led to increased levels of cleaved caspases 8 and 9, confirming the activation of both extrinsic and intrinsic apoptotic pathways.

- Protein Expression Changes : The study utilized a human apoptosis array showing upregulation of multiple apoptosis-related proteins following this compound treatment .

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound:

| Cancer Type | Cell Line(s) | Key Findings | Mechanism(s) |

|---|---|---|---|

| Oral Squamous Carcinoma | HSC-3, SCC-9 | Reduced cell viability; increased apoptosis | Caspase activation; MAPK pathway |

| Osteosarcoma | U2OS, HOS | Induced apoptosis; activated caspases | Extrinsic & intrinsic pathways |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Clefma in laboratory settings?

- Methodological Answer : this compound synthesis typically follows protocols optimized for reproducibility. Begin with precursor selection (e.g., halogenated aromatic compounds) and employ cross-coupling reactions under inert atmospheres. Reaction conditions (temperature, solvent, catalyst ratios) must be rigorously controlled, as outlined in experimental sections of organic chemistry journals . Post-synthesis, intermediates should be purified via column chromatography, with progress monitored by TLC. Yield optimization often requires iterative adjustments to stoichiometry or solvent systems.

Q. How can researchers validate the purity and structural integrity of this compound using analytical chemistry techniques?

- Methodological Answer : Combine multiple orthogonal techniques:

| Technique | Purpose | Example Parameters |

|---|---|---|

| HPLC | Purity assessment (>95%) | C18 column, gradient elution |

| NMR (¹H/¹³C) | Structural confirmation | DMSO-d6 solvent, 400 MHz spectrometer |

| Mass Spectrometry | Molecular weight verification | ESI+ mode, m/z range 100–1000 |

| Melting Point | Crystallinity evaluation | Differential scanning calorimetry |

Q. What in vitro models are commonly employed to assess this compound's biological activity?

- Methodological Answer : Standard models include:

- Cell viability assays (MTT/XTT) in cancer cell lines (e.g., A549, HepG2) with IC₅₀ calculations.

- Enzyme inhibition studies (e.g., kinase assays) using fluorescence-based substrates.

- Membrane permeability tests (Caco-2 monolayers) to predict bioavailability.

- Include negative controls and validate results across ≥3 biological replicates .

Advanced Research Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound's pharmacological studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Validate assumptions with Kolmogorov-Smirnov tests for normality. For high-throughput data, apply false discovery rate (FDR) corrections to mitigate Type I errors. Bayesian hierarchical models are advantageous for integrating multi-omic datasets .

Q. How can conflicting data on this compound's mechanism of action be systematically addressed in interdisciplinary research?

- Methodological Answer :

Contradiction Mapping : Catalog discrepancies (e.g., opposing effects in different cell lines) and contextualize variables (dosage, assay conditions) .

Mechanistic Triangulation : Combine biochemical (e.g., Western blotting), computational (molecular docking), and genetic (CRISPR knockout) approaches to identify primary targets.

Meta-Analysis : Pool data from independent studies, adjusting for publication bias via funnel plots .

Q. What computational chemistry methods are most effective for predicting this compound's molecular interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER/CHARMM force fields to model binding stability over 100+ ns trajectories.

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity.

- Pharmacophore Modeling : Align this compound’s functional groups with known active sites (e.g., ATP-binding pockets). Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. Key Considerations for Research Design

- Hypothesis Testing : Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Data Reproducibility : Document experimental parameters (e.g., solvent lot numbers, cell passage numbers) in supplementary materials .

- Ethical Compliance : Obtain institutional approval for studies involving animal/human-derived tissues .

Properties

CAS No. |

1246964-32-8 |

|---|---|

Molecular Formula |

C23H17Cl2NO4 |

Molecular Weight |

442.3 g/mol |

IUPAC Name |

(Z)-4-[(3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-4-oxopiperidin-1-yl]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C23H17Cl2NO4/c24-19-7-3-1-5-15(19)11-17-13-26(21(27)9-10-22(28)29)14-18(23(17)30)12-16-6-2-4-8-20(16)25/h1-12H,13-14H2,(H,28,29)/b10-9-,17-11+,18-12+ |

InChI Key |

ABOUDPJRQGWQNW-GGDLZHBGSA-N |

Isomeric SMILES |

C\1N(C/C(=C\C2=CC=CC=C2Cl)/C(=O)/C1=C/C3=CC=CC=C3Cl)C(=O)/C=C\C(=O)O |

Canonical SMILES |

C1C(=CC2=CC=CC=C2Cl)C(=O)C(=CC3=CC=CC=C3Cl)CN1C(=O)C=CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.